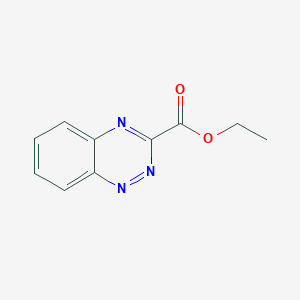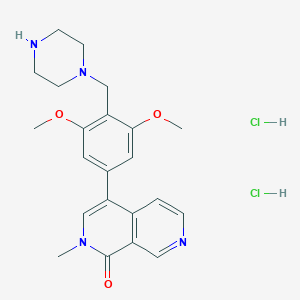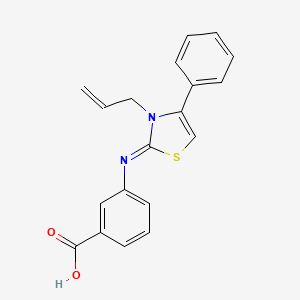
Ethyl 1,2,4-benzotriazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthetic Methodologies and Chemical Transformations Ethyl 1,2,4-benzotriazine-3-carboxylate and its derivatives are pivotal in various synthetic methodologies. For instance, ethyl 5,8-dichloro-1,2,4-benzotriazine-3-carboxylate was synthesized from ethyl 5,6,7,8-tetrahydro-1,2,4-benzotriazine-3-carboxylate and used for reverse electron-demand Diels-Alder reactions, leading to the production of ethyl 5,8-dichloroquinoline-2-carboxylate and other derivatives. This highlights the compound's role in complex chemical transformations (Sagi, Sato, Konno, & Tyamanaka, 1989).
Anticancer Research In the realm of anticancer research, derivatives of this compound, particularly 1,2,4-benzotriazine 1,4-dioxides, have been investigated for their potential as hypoxia-selective anticancer agents. Research has explored Stille coupling reactions in the synthesis of these compounds, emphasizing their significance in creating targeted therapies for cancer treatment (Pchalek & Hay, 2006).
Pharmacological Properties Exploring the pharmacological properties of this compound derivatives, research has delved into their potential as antimicrobial and non-steroidal anti-inflammatory agents. For example, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its Schiff bases have been examined for their biological activities, indicating the broad scope of applications in drug development (Narayana, Ashalatha, Raj, & Kumari, 2006).
DNA Interaction and Cleavage Significant research has been conducted on how these compounds interact with DNA, particularly in the context of anticancer properties. The compound 3-amino-1,2,4-benzotriazine 1,4-dioxide, a derivative, has been shown to cause DNA cleavage, which is crucial for its antitumor activity. This reveals the molecular mechanisms by which these compounds exert their therapeutic effects (Daniels & Gates, 1996).
Radical Formation and Antitumor Activity Further investigations into the antitumor mechanisms of this compound derivatives have focused on the formation of reactive radicals. Studies on the enzymatic reduction of these compounds and their analogues demonstrate their ability to form radicals that contribute to their hypoxia-selective cytotoxicity in cancer therapy (Shinde, Maroz, Hay, Patterson, Denny, & Anderson, 2010).
Antimicrobial and Antifungal Properties The antimicrobial and antifungal properties of this compound derivatives have also been a subject of interest. Research has shown that azetidinones derived from these compounds exhibit notable antimicrobial and antifungal activities, which could be valuable in developing new therapeutic agents (Toraskar, Kadam, & Kulkarni, 2009).
特性
IUPAC Name |
ethyl 1,2,4-benzotriazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCHYYKHFUBNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)
![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)
![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)


![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)
![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)




